溴化铵镍

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

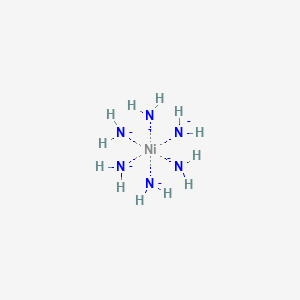

Nickel ammine bromide synthesis is analogous to that of other nickel(II) complexes, where coordination chemistry plays a pivotal role. For instance, nickel(III) complexes with bi- and multi-dentate phosphorus and arsenic ligands are synthesized through halogen oxidation, highlighting the versatility of nickel in forming various coordination complexes (Gray et al., 1984).

Molecular Structure Analysis

The molecular structure of nickel complexes can vary significantly. For example, a study on nickel bromine boracite revealed an orthorhombic system, demonstrating the complex crystalline structures nickel compounds can adopt (Abrahams et al., 1981). Such detailed analyses are crucial for understanding the structural basis of nickel ammine bromide's properties.

Chemical Reactions and Properties

Nickel complexes exhibit diverse chemical reactivity. For instance, the oxidation of nickel(II) by bromine has been studied, providing insights into the electron transfer processes and the formation of nickel(III) and nickel(IV) species. This reactivity is relevant to understanding the chemical behavior of nickel ammine bromide in various conditions (Lappin et al., 1987).

Physical Properties Analysis

The physical properties of nickel complexes, such as magnetic and optical characteristics, are influenced by their molecular structure. Studies on nickel complexes with different ligands provide a basis for predicting the physical properties of nickel ammine bromide, including its magnetic susceptibility and color (Monfort et al., 2001).

Chemical Properties Analysis

The chemical properties of nickel ammine bromide can be inferred from studies on nickel's coordination chemistry and reactivity. For example, the synthesis and characterization of nickel(II) complexes with ligands derived from disaccharides showcase nickel's ability to form stable complexes with various donors, which is relevant for understanding the stability and reactivity of nickel ammine bromide (Tanase et al., 1993).

科学研究应用

-

- Nickel nanoparticles, which can be synthesized using nickel compounds, have wide-ranging applications in electronics .

- The unique properties of these nanoparticles depend on their physical and chemical attributes .

- The synthesis techniques can be manipulated to control the size and morphology of the nanoparticles .

- The final product of the decomposition of nickel ammine bromide was found to be nano-sized metallic nickel .

-

- Detailed investigation on the thermal behavior of hexaamminenickel (II) bromide has been carried out .

- The final product of the decomposition was found to be nano-sized metallic nickel .

- The intermediates formed during the thermal deamination stages were monitored by in situ temperature-resolved X-ray diffraction .

-

- Nickel nanoparticles can be synthesized by various methods for research and commercial applications .

- The synthesis techniques are classified into three main types, namely, top-down, bottom-up, and hybrids of top-down and bottom-up protocols including solvothermal, physical, and chemical approaches .

安全和危害

Special hazards arising from Nickel ammine bromide include Hydrogen bromide gas and Nickel/nickel oxides . It is advised for firefighters to stay in the danger area only with self-contained breathing apparatus and to prevent skin contact by keeping a safe distance or by wearing suitable protective clothing .

未来方向

Nickel ammine bromide can be used in the development of a distinct mechanistic paradigm for aryl amination using ligand-free nickel (II) salts . This process involves facile reductive elimination from the nickel metal center induced via a photoredox-catalyzed electron-transfer event . This could lead to the development of new methodologies for C–N cross-coupling reactions .

属性

IUPAC Name |

azanide;nickel |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6H2N.Ni/h6*1H2;/q6*-1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVPZOOKWNAMVPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Ni] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H12N6Ni-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.83 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nickel ammine bromide | |

CAS RN |

13601-55-3, 10534-88-0 |

Source

|

| Record name | Nickel ammine bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43597 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexamminenickel chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1303 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B80546.png)